Diethyl malonimidate dihydrochloride

Catalog No.
S576019
CAS No.
10344-69-1
M.F
C7H15ClN2O2
M. Wt
194.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl malonimidate dihydrochloride

CAS Number

10344-69-1

Product Name

Diethyl malonimidate dihydrochloride

IUPAC Name

diethyl propanediimidate;hydrochloride

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.66 g/mol

InChI

InChI=1S/C7H14N2O2.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h8-9H,3-5H2,1-2H3;1H

InChI Key

SPJDSYVGUJARDI-UHFFFAOYSA-N

SMILES

CCOC(=N)CC(=N)OCC.Cl.Cl

Synonyms

diethyl malonimidate

Canonical SMILES

CCOC(=N)CC(=N)OCC.Cl

The exact mass of the compound Diethyl malonimidate dihydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172611. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Imidoesters - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl malonimidate dihydrochloride is a highly reactive, bifunctional C3-imidoester supplied as a stabilized dihydrochloride salt. In chemical procurement, it is primarily sourced as a premium, pre-activated building block for the single-step synthesis of C2-symmetric bis(oxazoline) (BOX) ligands and as an ultra-short intramolecular cross-linking agent. By providing two electrophilic imidate centers with highly efficient ethoxy leaving groups, it enables direct condensation with 1,2-amino alcohols under mild conditions. The dihydrochloride salt form ensures long-term shelf stability at 2–8 °C and precise stoichiometric control, making it a critical raw material for asymmetric catalysis manufacturing and structural biology applications where unactivated precursors or longer-chain analogs fail to deliver the required reactivity or spatial constraints .

Substituting diethyl malonimidate dihydrochloride with its unactivated precursor, malononitrile, forces laboratories to perform a hazardous Pinner reaction requiring anhydrous HCl gas, which drastically reduces process safety, throughput, and batch-to-batch reproducibility [1]. Furthermore, attempting to substitute it with common, longer-chain imidoester cross-linkers—such as dimethyl adipimidate (DMA) or dimethyl suberimidate (DMS)—fundamentally alters the spatial geometry of the resulting linkage. Because the malonimidate core provides a rigid, 3-carbon bridge, it enforces a strict ~4.9 Å intramolecular constraint; replacing it with DMS introduces a flexible >11 Å tether that fails to achieve the tight conformational locking required for stabilizing specific enzymes like urokinase [2]. Finally, while dimethyl malonimidate is structurally similar, the diethyl variant often exhibits superior solubility profiles in standard halogenated solvents like dichloromethane during critical refluxing condensation steps [3].

Elimination of Hazardous Pinner Reaction Steps in Precursor Processing

The synthesis of the C3-bridge for bis(oxazoline) ligands traditionally requires activating malononitrile via a Pinner reaction. Procuring pre-formed diethyl malonimidate dihydrochloride eliminates this step entirely. While malononitrile requires 24–48 hours of reaction time under a continuous flow of toxic, corrosive anhydrous HCl gas to achieve activation, the pre-formed dihydrochloride salt allows for immediate, direct condensation with amino alcohols [1].

Evidence DimensionAnhydrous HCl gas handling and activation time
Target Compound Data0 hours activation, 0 exposure to HCl gas
Comparator Or BaselineMalononitrile (24-48 hours activation, requires continuous anhydrous HCl gas)
Quantified DifferenceEliminates 100% of corrosive gas handling and reduces synthesis timeline by >24 hours
ConditionsPreparation of the active imidate intermediate for BOX ligand synthesis

Bypassing the hazardous Pinner reaction significantly improves laboratory safety, reduces equipment corrosion, and accelerates the manufacturing timeline for high-value chiral catalysts.

Ultra-Short Spatial Constraint for Intramolecular Cross-Linking

As a bifunctional cross-linker, the malonimidate core provides the shortest possible aliphatic bridge among standard imidoesters. When cross-linking primary amines (e.g., lysine residues), diethyl malonimidate establishes a maximum spacer distance of approximately 4.9 Å. In contrast, standard commercial alternatives like dimethyl suberimidate (DMS) create a spacer distance of roughly 11.5 Å[1]. This tight spatial restriction is unique to the C3 backbone.

Evidence DimensionMaximum intramolecular cross-link distance
Target Compound DataDiethyl malonimidate dihydrochloride (~4.9 Å)
Comparator Or BaselineDimethyl suberimidate (DMS) (~11.5 Å)
Quantified Difference>50% reduction in cross-link span, enforcing rigid conformational locking
ConditionsAmidine formation with primary amines at pH 8-9

Procuring this specific ultra-short cross-linker is mandatory when the application requires locking adjacent protein domains or polymer chains tightly, where standard longer-chain reagents would allow excessive flexibility.

Single-Step Condensation Efficiency for IndaBOX Ligands

Diethyl malonimidate dihydrochloride enables the direct, single-step synthesis of complex chiral ligands such as bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane (indaBOX). Condensation with (1R,2S)-(+)-cis-1-amino-2-indanol in refluxing dichloromethane yields the final BOX ligand in 65–78% isolated yield without the need for aggressive dehydrating agents. In contrast, utilizing malonamide as a starting material requires multi-step activation (e.g., with POCl3 or Meerwein's salt) and typically results in overall yields below 40% due to intermediate instability and purification losses [1].

Evidence DimensionOverall yield and step count for BOX ligand synthesis
Target Compound DataDiethyl malonimidate dihydrochloride (1 step, 65-78% yield)
Comparator Or BaselineMalonamide (multi-step activation, <40% overall yield)
Quantified Difference~30-40% higher absolute yield and reduction of synthesis by at least one full step
ConditionsCondensation with 1,2-amino alcohols in halogenated solvents

Higher single-step yields directly translate to lower raw material costs and higher throughput when scaling up the production of proprietary chiral catalysts.

Formulation Stability of the Dihydrochloride Salt

The free base form of diethyl malonimidate is highly unstable, rapidly undergoing hydrolysis to the corresponding ester-amides or polymerizing at room temperature. Procuring the compound as the dihydrochloride salt (typically specified at <5% ammonium chloride impurity) ensures a stable, crystalline solid that maintains its bis-electrophilic integrity for months when stored under inert atmosphere at 2–8 °C [1]. This stability is critical for maintaining precise stoichiometry during highly sensitive catalytic ligand syntheses.

Evidence DimensionShelf life and stoichiometric integrity
Target Compound DataDihydrochloride salt (Stable for months at 2-8 °C)
Comparator Or BaselineFree base diethyl malonimidate (Degrades within hours/days at room temperature)
Quantified DifferenceOrders of magnitude increase in usable shelf life and prevention of spontaneous polymerization
ConditionsStandard laboratory storage and handling

Procuring the stabilized salt form is the only viable way to ensure batch-to-batch reproducibility and prevent complete material loss during storage.

Synthesis of Chiral Bis(oxazoline) (BOX) Catalysts

Directly utilized as the central C3-bridge precursor for condensing with chiral amino alcohols, producing C2-symmetric ligands essential for asymmetric Diels-Alder, cyclopropanation, and transfer hydrogenation reactions [1].

Intramolecular Protein and Polymer Cross-linking

Applied in structural biology and bioconjugation to create ultra-short (~4.9 Å) amidine linkages between lysine residues, specifically used for stabilizing enzymes like urokinase where longer tethers fail to provide rigidity [2].

Heterocyclic Pharmaceutical Scaffolding

Acts as a highly reactive, pre-activated C3-N2 dielectrophile for the rapid construction of pyrimidines, imidazolines, and related heterocycles without the need for harsh, dehydrating condensation conditions[3].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

194.0822054 g/mol

Monoisotopic Mass

194.0822054 g/mol

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10344-69-1

General Manufacturing Information

Propanediimidic acid, 1,3-diethyl ester, hydrochloride (1:2): ACTIVE

Dates

Last modified: 08-15-2023

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